Enhanced Acidity Profile
The 4-chloro substituent significantly lowers the predicted pKa of the carboxylic acid moiety compared to the unsubstituted phenyl and 4-methyl analogs, enhancing its ionizability and potential for salt formation under physiological conditions. This differential acidity can impact solubility, formulation, and target engagement .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.77±0.10 |
| Comparator Or Baseline | 4-Phenylthiazole-2-carboxylic acid (pKa not explicitly reported; predicted to be higher due to lack of electron-withdrawing group); 4-(4-Methylphenyl)thiazole-2-carboxylic acid (pKa = 2.86±0.10) |
| Quantified Difference | ΔpKa ≈ -0.09 (more acidic) vs. 4-methyl analog; significantly more acidic than unsubstituted phenyl analog (exact value not available) |
| Conditions | Predicted via ACD/Labs or similar software; method not specified |
Why This Matters
Lower pKa indicates stronger acidity, which can improve aqueous solubility and salt formation, directly impacting formulation and bioavailability in early drug discovery.
